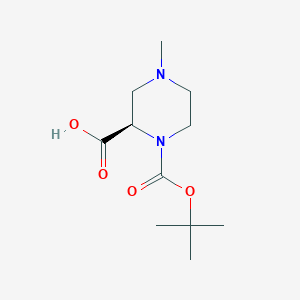

(R)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperazine ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid typically involves the protection of the amino group of 4-methylpiperazine with a tert-butoxycarbonyl group. This can be achieved by reacting 4-methylpiperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods. The use of flow microreactors can enhance the reaction efficiency and provide better control over reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid can undergo various chemical reactions, including:

Deprotection Reactions: The removal of the tert-butoxycarbonyl group can be achieved using reagents such as trifluoroacetic acid, hydrochloric acid in organic solvents, or oxalyl chloride in methanol.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid or substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Research Applications

1. Pharmaceutical Intermediates

(R)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for functionalization that can lead to the development of novel therapeutic agents. The tert-butoxycarbonyl (Boc) group is particularly useful for protecting amine functionalities during chemical reactions, making it easier to manipulate the piperazine core for further modifications.

2. Peptide Synthesis

The compound is utilized in peptide synthesis due to its ability to act as a building block. The presence of carboxylic acid groups allows it to participate in peptide bond formation, which is essential for constructing peptide sequences. This application is particularly relevant in the development of peptide-based drugs.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Synthesis of Piperazine Derivatives | Investigated the use of this compound in synthesizing piperazine derivatives with enhanced biological activity. | The derivatives exhibited improved binding affinity to target receptors compared to non-Boc protected analogs. |

| Development of Anticancer Agents | Explored the potential of Boc-protected piperazines in creating anticancer compounds. | Several synthesized compounds showed promising cytotoxicity against cancer cell lines, indicating potential for further development. |

| Peptide Therapeutics Research | Examined the role of this compound in peptide synthesis for therapeutic applications. | Successful incorporation into peptides led to compounds with enhanced stability and bioactivity, suitable for therapeutic use. |

Wirkmechanismus

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. The Boc group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amino group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid: Another Boc-protected amino acid used in peptide synthesis.

tert-Butyl esters: Compounds that contain the tert-butoxycarbonyl group and are used in various organic synthesis applications.

Uniqueness

®-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid is unique due to its specific structure, which includes a piperazine ring with a methyl substituent. This structural feature can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic organic chemistry.

Biologische Aktivität

(R)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid, commonly referred to as Boc-4-methylpiperazine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- IUPAC Name : this compound

- CAS Number : 363192-62-5

- Molecular Formula : C₁₁H₂₀N₂O₄

- Molecular Weight : 244.29 g/mol

- Purity : Typically >97% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anti-infective and anticancer agent. Below are key aspects of its biological activity:

Antimicrobial Properties

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit antimicrobial properties. For instance, related compounds have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Compound 24 | Mycobacterium tuberculosis | 0.5–1.0 |

| Compound 22 | Staphylococcus aureus | 4–8 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that certain analogs possess significant inhibitory effects on cancer cell proliferation. For example, a related compound exhibited an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent cytotoxicity with a favorable selectivity index over non-cancerous cells .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in cell signaling pathways associated with cancer proliferation and microbial resistance.

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation.

- Antimicrobial Action : Its mechanism against bacteria may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of piperazine derivatives, including this compound:

- A study aimed at improving the aqueous solubility and pharmacokinetic profile of lapatinib-derived analogs highlighted the role of piperazine moieties in enhancing drug efficacy against Trypanosoma brucei, a causative agent of sleeping sickness .

Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)7-8(13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVGLXXPCHEYGJ-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.